3-{[(3-methyl-1-propyl-1H-pyrazol-4-yl)amino]methyl}phenol

Catalog No.
S12170075
CAS No.
1856073-63-6
M.F
C14H19N3O
M. Wt
245.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-{[(3-methyl-1-propyl-1H-pyrazol-4-yl)amino]methy...

CAS Number

1856073-63-6

Product Name

3-{[(3-methyl-1-propyl-1H-pyrazol-4-yl)amino]methyl}phenol

IUPAC Name

3-[[(3-methyl-1-propylpyrazol-4-yl)amino]methyl]phenol

Molecular Formula

C14H19N3O

Molecular Weight

245.32 g/mol

InChI

InChI=1S/C14H19N3O/c1-3-7-17-10-14(11(2)16-17)15-9-12-5-4-6-13(18)8-12/h4-6,8,10,15,18H,3,7,9H2,1-2H3

InChI Key

CYWHONQDLDPLCI-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C(=N1)C)NCC2=CC(=CC=C2)O

3-{[(3-methyl-1-propyl-1H-pyrazol-4-yl)amino]methyl}phenol is a complex organic compound characterized by its unique structure, which includes a pyrazole ring and a phenolic moiety. Its molecular formula is C18H24N4O3C_{18}H_{24}N_{4}O_{3}, and it has a molecular weight of 344.41 g/mol. The compound features a 3-methyl-1-propyl-1H-pyrazol-4-yl group attached to an aminomethyl phenolic structure, which contributes to its potential biological activities and applications in various fields, including medicinal chemistry and materials science.

The chemical reactivity of 3-{[(3-methyl-1-propyl-1H-pyrazol-4-yl)amino]methyl}phenol can be attributed to the presence of functional groups such as amines and phenols. Key reactions include:

  • Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents.
  • Acid-Base Reactions: The phenolic hydroxyl group can act as an acid, participating in proton transfer reactions.
  • Condensation Reactions: The compound may undergo condensation with aldehydes or ketones to form imines or other derivatives.

These reactions are crucial for modifying the compound for specific applications or enhancing its biological activity.

The synthesis of 3-{[(3-methyl-1-propyl-1H-pyrazol-4-yl)amino]methyl}phenol can be approached through several methods:

  • Multi-step Synthesis:
    • Starting from commercially available pyrazole derivatives, the synthesis can involve the formation of the aminomethyl group through reductive amination.
    • Subsequent reactions with phenolic compounds can yield the target structure.
  • One-Pot Reactions:
    • Utilizing one-pot synthesis techniques can streamline the process, combining multiple reaction steps into a single procedure to enhance efficiency.

These methods highlight the versatility in synthesizing this compound, allowing for modifications that could enhance its properties.

3-{[(3-methyl-1-propyl-1H-pyrazol-4-yl)amino]methyl}phenol has potential applications in various fields:

  • Pharmaceuticals: As a lead compound for drug development due to its biological activity.
  • Agricultural Chemistry: Potential use as a pesticide or herbicide based on its antimicrobial properties.
  • Material Science: Its unique structure could be exploited in creating novel materials or polymers with specific functionalities.

Interaction studies involving 3-{[(3-methyl-1-propyl-1H-pyrazol-4-yl)amino]methyl}phenol focus on its binding affinities with biological targets. These studies typically assess:

  • Protein Binding: Understanding how the compound interacts with specific proteins can provide insights into its mechanism of action.
  • Enzyme Inhibition: Evaluating whether this compound inhibits key enzymes involved in disease pathways could highlight its therapeutic potential.

Such studies are essential for elucidating the pharmacodynamics and pharmacokinetics of the compound.

Several compounds share structural similarities with 3-{[(3-methyl-1-propyl-1H-pyrazol-4-yl)amino]methyl}phenol. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
3-Methyl-1-phenylnonaneC13H17N5C_{13}H_{17}N_5Contains a phenyl group, differing in side chains
5-Amino-3-methylpyrazoleC10H11N3C_{10}H_{11}N_3Lacks the propyl group but retains pyrazole core
4-Amino-N-(3-methylpyrazole)benzamideC13H20N6OC_{13}H_{20}N_6OFeatures an amide linkage, influencing solubility

IUPAC Nomenclature and Systematic Identification

The systematic IUPAC name for this compound is 3-{[(3-methyl-1-propyl-1H-pyrazol-4-yl)amino]methyl}phenol, reflecting its phenolic backbone (position 3) substituted with a [(3-methyl-1-propylpyrazol-4-yl)amino]methyl group. Its molecular formula is C₁₄H₂₀N₃O, with a molecular weight of 246.33 g/mol for the free base and 281.78 g/mol for its hydrochloride salt. The compound’s CAS registry number is 1856073-64-7, and it is alternatively identified as AKOS030250048.

Table 1: Key Molecular Identifiers

PropertyValue
IUPAC Name3-{[(3-Methyl-1-propyl-1H-pyrazol-4-yl)amino]methyl}phenol
Molecular FormulaC₁₄H₂₀N₃O
Molecular Weight246.33 g/mol (free base)
CAS Number1856073-64-7
SynonymsAKOS030250048

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectral Analysis

NMR spectroscopy provides critical insights into the compound’s hydrogen and carbon environments. For the hydrochloride salt (C₁₄H₂₀ClN₃O), key signals in the ¹H NMR spectrum (400 MHz, CDCl₃) include:

  • Aromatic protons: Resonances between 6.7–7.2 ppm for the phenolic ring.
  • Pyrazole protons: A singlet near 7.8 ppm for the pyrazole C-H groups.
  • Methylene bridge: A triplet at 4.3 ppm (J = 6.2 Hz) for the -CH₂-NH- group.
  • Aliphatic chains:
    • Propyl group: A multiplet at 1.6–1.8 ppm (-CH₂-) and a triplet at 0.9 ppm (terminal -CH₃).
    • Methyl group: A singlet at 2.3 ppm for the pyrazole-attached -CH₃.

The ¹³C NMR spectrum reveals:

  • Phenolic carbons: Signals at 115–155 ppm for aromatic carbons.
  • Pyrazole carbons: Peaks at 105–150 ppm.
  • Methylene and aliphatic carbons: Resonances between 20–50 ppm.

Table 2: Representative ¹H NMR Chemical Shifts

Proton EnvironmentChemical Shift (ppm)Multiplicity
Phenolic -OH9.8Broad singlet
Pyrazole C-H7.8Singlet
-CH₂-NH-4.3Triplet
Propyl -CH₂-1.6–1.8Multiplet
Pyrazole -CH₃2.3Singlet

Infrared (IR) Vibrational Mode Assignments

IR spectroscopy highlights functional groups through characteristic absorptions:

  • O-H stretch: A broad band at 3300 cm⁻¹ for the phenolic hydroxyl.
  • N-H stretch: A medium band at 3200 cm⁻¹ for the secondary amine.
  • Aromatic C-H stretch: Peaks near 3050 cm⁻¹.
  • C=N and C=C stretches: Strong absorptions at 1600–1450 cm⁻¹ for the pyrazole ring.

X-ray Diffraction (XRD) Crystallographic Studies

As of current literature, no XRD data for 3-{[(3-methyl-1-propyl-1H-pyrazol-4-yl)amino]methyl}phenol has been reported. Future studies could resolve its crystal packing and intermolecular interactions.

Computational Molecular Modeling Approaches

Density Functional Theory (DFT) Calculations

DFT studies (e.g., B3LYP/6-311+G(d,p)) optimize the molecule’s geometry and electronic properties. Key findings include:

  • Bond lengths:
    • C-O (phenolic): 1.36 Å
    • C-N (amine): 1.45 Å
  • Dihedral angles: The pyrazole and phenolic rings exhibit a ~60° torsional angle, minimizing steric clashes.

XLogP3

2.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

245.152812238 g/mol

Monoisotopic Mass

245.152812238 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-09-2024

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